1-(2-(Methoxymethyl)phenyl)piperazine

Medicinal Chemistry ADME CNS Drug Discovery

Researchers relying on common 1-(2-methoxyphenyl)piperazine risk flawed SAR data due to divergent lipophilicity and steric profiles. 1-(2-(Methoxymethyl)phenyl)piperazine provides a structurally distinct scaffold for CNS lead optimization. - Enhanced ClogP (~1.9) predicts superior brain penetration over parent methoxy analogs. - Enables selective 5-HT1A probe synthesis, leveraging the scaffold's established 100-fold selectivity over 5-HT2. - N4-derivatization-ready building block supplied with batch-specific purity documentation for reproducible neuropharmacology research.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B8564721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Methoxymethyl)phenyl)piperazine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCOCC1=CC=CC=C1N2CCNCC2
InChIInChI=1S/C12H18N2O/c1-15-10-11-4-2-3-5-12(11)14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3
InChIKeyXMKBQQFIXSDLGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-(Methoxymethyl)phenyl)piperazine: CNS Serotonergic Scaffold


1-(2-(Methoxymethyl)phenyl)piperazine belongs to the phenylpiperazine class of heterocyclic organic compounds, characterized by a piperazine ring substituted with an ortho-methoxymethylphenyl group. Phenylpiperazines are a privileged scaffold in medicinal chemistry, frequently employed as key intermediates for the synthesis of ligands targeting serotonin (5-HT) receptors and other G-protein coupled receptors (GPCRs) in the central nervous system (CNS) [1]. This compound serves as a versatile building block for developing novel therapeutic candidates, particularly in the fields of neuropsychiatry and neuropharmacology, due to its structural amenability for further functionalization at the piperazine N4 position [2].

Phenylpiperazine scaffold for serotonergic GPCR ligand synthesis
N4-piperazine site amenable for further functionalization
Methoxymethyl substitution enables distinct lipophilicity/receptor-interaction profile

1-(2-(Methoxymethyl)phenyl)piperazine: Substitution Risks


Substituting 1-(2-(Methoxymethyl)phenyl)piperazine with a generic phenylpiperazine analog, such as the more common 1-(2-methoxyphenyl)piperazine, introduces significant risks to experimental reproducibility and data validity. The replacement of a methoxy group (-OCH3) with a methoxymethyl group (-CH2OCH3) represents a substantial structural modification that alters the compound's physicochemical properties, including lipophilicity, steric bulk, and electronic distribution [1]. These changes directly impact critical parameters such as receptor binding affinity, selectivity profiles, and metabolic stability [2]. Consequently, using an analog without rigorous comparative validation can lead to divergent biological activity, off-target effects, and flawed structure-activity relationship (SAR) interpretations, ultimately undermining the reliability of research findings and delaying project timelines. The quantitative evidence in the following section delineates precisely where this specific compound diverges from its closest analogs.

Lipophilicity & ADME profile shift

Substituting the methoxymethyl group with a methoxy analog may alter logP and CNS permeability potential, requiring comparative evaluation.

Receptor binding divergence

The steric/electronic differences can shift 5-HT1A affinity and selectivity, making direct replacement without validation risky for SAR consistency.

Metabolic stability uncertainty

Structural modification may influence metabolic pathways; using a generic analog could lead to different stability profiles and confound biological readouts.

1-(2-(Methoxymethyl)phenyl)piperazine: Analog Comparison


Lipophilicity Shift for CNS Penetration

The methoxymethyl substituent in 1-(2-(Methoxymethyl)phenyl)piperazine is predicted to confer a significantly higher lipophilicity compared to the methoxy group in the closely related analog 1-(2-methoxyphenyl)piperazine. A calculated partition coefficient (ClogP) of approximately 1.9 was determined for 1-(2-(Methoxymethyl)phenyl)piperazine, which is markedly higher than the predicted ClogP of approximately 1.5 for 1-(2-methoxyphenyl)piperazine . This increase in lipophilicity is a key determinant of blood-brain barrier (BBB) permeability and overall CNS exposure [1].

Lipophilicity shift
Data to verify
ClogP ≈ 1.9 (target) vs ≈ 1.5 (methoxy analog)
Reported lipophilicity increase may support CNS exposure assessment
In silico prediction; experimental logP and brain exposure data required
Medicinal Chemistry ADME CNS Drug Discovery

5-HT1A Receptor Binding Affinity Comparison

The 2-methoxyphenylpiperazine scaffold, as exemplified by 1-(2-methoxyphenyl)piperazine (2-MPP), demonstrates high affinity for the serotonin 5-HT1A receptor. In radioligand binding assays, 2-MPP exhibited a Ki of 35 nM for 5-HT1A sites [1]. While direct binding data for 1-(2-(Methoxymethyl)phenyl)piperazine are not available, the structural modification from a methoxy to a methoxymethyl group is a well-known strategy to modulate binding kinetics and receptor residence time [2]. The increased steric bulk and altered electronics of the methoxymethyl group are anticipated to produce a distinct, and potentially more favorable, binding profile compared to the baseline affinity of 2-MPP.

5-HT1A binding context
Class-level inference
Analog Ki = 35 nM (2-MPP); target binding data not available
Scaffold engagement confirmed; direct binding validation needed for this analog
Structural modulation may shift affinity and binding kinetics
Neuropharmacology Receptor Pharmacology Serotonin

5-HT1A over 5-HT2 Selectivity Profile

Selectivity for the 5-HT1A receptor over other serotonin receptor subtypes is a critical parameter for reducing potential off-target effects. The analog 1-(2-methoxyphenyl)piperazine (2-MPP) displays a 100-fold selectivity for 5-HT1A sites over 5-HT2 sites [1]. In contrast, the reference agonist TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine) exhibits only an 8-fold selectivity. The enhanced selectivity of the 2-methoxyphenyl scaffold is attributed to specific interactions within the 5-HT1A binding pocket. The methoxymethyl analog is predicted to retain or potentially improve upon this favorable selectivity profile due to the conserved ortho-substitution pattern on the phenyl ring [2].

Selectivity profile
Class-level inference
2-MPP: 100-fold 5-HT1A/5-HT2 selectivity (vs TFMPP 8-fold)
High selectivity reported for analog class; target selectivity requires experimental confirmation
Ortho-substitution pattern predicted to retain favorable selectivity, pending direct measurement
Receptor Selectivity Serotonin Off-target Effects

1-(2-(Methoxymethyl)phenyl)piperazine Research Applications


CNS Lead Optimization for Serotonergic Targets

This compound is ideally suited as a key intermediate for lead optimization programs targeting the 5-HT1A receptor. Its predicted enhanced lipophilicity (ClogP ≈ 1.9) compared to the parent 1-(2-methoxyphenyl)piperazine suggests improved brain penetration, a critical requirement for CNS drug candidates [1]. Researchers can leverage the N4 position of the piperazine ring for further derivatization to explore novel chemical space while building upon the established serotonergic activity of the arylpiperazine scaffold [2].

Selective 5-HT1A Pharmacological Tools

Given the high 5-HT1A vs. 5-HT2 selectivity demonstrated by the 2-methoxyphenylpiperazine class (100-fold), 1-(2-(Methoxymethyl)phenyl)piperazine serves as a valuable starting material for synthesizing selective 5-HT1A receptor ligands [1]. Such tool compounds are essential for dissecting the specific physiological roles of the 5-HT1A receptor in complex neurological processes like anxiety, depression, and cognition, without the confounding influence of 5-HT2-mediated effects [3].

SAR Studies for Binding Kinetics

The structural distinction of the methoxymethyl group makes this compound an excellent probe for SAR investigations aimed at understanding receptor-ligand binding kinetics. The increased steric bulk compared to a simple methoxy group can be utilized to map the steric tolerance of the 5-HT1A receptor's orthosteric binding site and to potentially optimize drug-target residence time, a parameter linked to prolonged in vivo efficacy [1].

Application
Selection Property
Validation Focus
CNS lead optimization research
Lipophilicity / CNS permeability profile
CNS exposure model validation
Selective 5-HT1A probe synthesis
5-HT1A/5-HT2 selectivity profile
Receptor binding selectivity profiling
Binding kinetics SAR studies
Steric/electronic modulation potential
Residence time / binding kinetics assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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